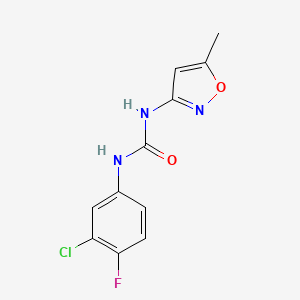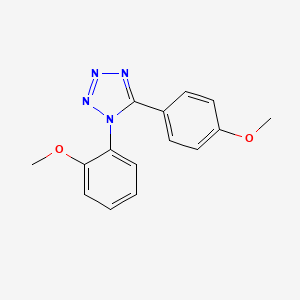
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole, commonly known as MMPT, is a chemical compound that belongs to the tetrazole family. It is a heterocyclic organic compound that contains a five-membered ring of four nitrogen atoms and one carbon atom. MMPT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of MMPT is not fully understood. However, it has been proposed that MMPT exerts its anticancer effects by inducing apoptosis, a programmed cell death process, in cancer cells. Additionally, MMPT has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
MMPT has been shown to possess significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in cancer progression. Additionally, MMPT has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
実験室実験の利点と制限
MMPT possesses several advantages and limitations when used in lab experiments. One of the major advantages of MMPT is its high yield synthesis and ease of purification. Additionally, MMPT has been found to possess significant anticancer properties, making it a potential candidate for the development of new anticancer drugs. However, one of the major limitations of MMPT is its poor solubility in water, which can limit its application in certain experiments.
将来の方向性
MMPT has significant potential for further research and development. Some of the future directions for the study of MMPT include:
1. Investigating the structure-activity relationship of MMPT and its derivatives to identify more potent anticancer agents.
2. Studying the mechanism of action of MMPT to identify its molecular targets and pathways involved in its anticancer and anti-inflammatory effects.
3. Developing new methods for the synthesis of MMPT and its derivatives to improve their yield and purity.
4. Investigating the pharmacokinetics and pharmacodynamics of MMPT to determine its safety and efficacy in vivo.
5. Exploring the potential applications of MMPT in other fields, including material science and organic synthesis.
Conclusion:
In conclusion, MMPT is a promising chemical compound that possesses significant potential for various applications in medicinal chemistry, material science, and organic synthesis. Its anticancer and anti-inflammatory properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of MMPT and its potential applications in different fields.
合成法
The synthesis of MMPT can be achieved through various methods, including the reaction of 2-methoxybenzylidene-4-methoxyaniline with sodium azide in the presence of copper (II) sulfate pentahydrate. The reaction takes place in ethanol at room temperature and yields MMPT as a white solid with a high yield.
科学的研究の応用
MMPT has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticancer properties and has been found to inhibit the proliferation of various cancer cell lines. Additionally, MMPT has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
特性
IUPAC Name |
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-12-9-7-11(8-10-12)15-16-17-18-19(15)13-5-3-4-6-14(13)21-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPBSHYEMHOHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

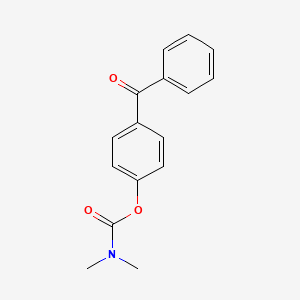
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
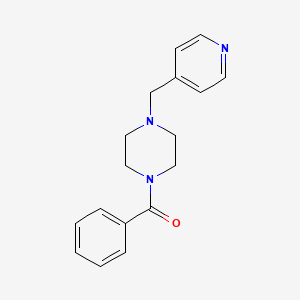

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
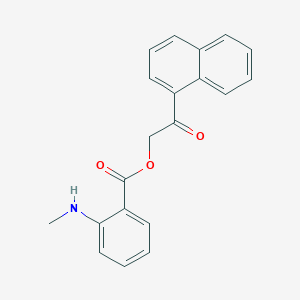
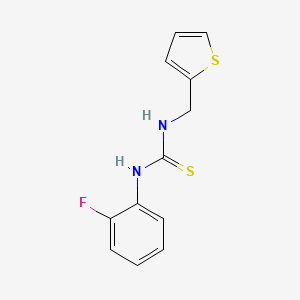

![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)
